1,4-Bis(2-hydroxyethoxy)-2-butyne

Vue d'ensemble

Description

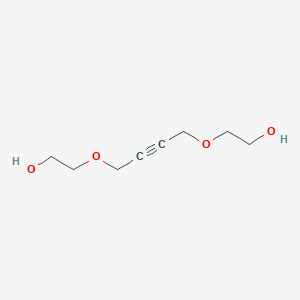

1,4-Bis(2-hydroxyethoxy)-2-butyne is an organic compound with the molecular formula C₁₀H₁₄O₄. It is a symmetrical diol with two hydroxyethoxy groups attached to a butyne backbone. This compound is known for its versatility in various chemical reactions and applications, particularly in polymer chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Bis(2-hydroxyethoxy)-2-butyne can be synthesized through the reaction of hydroquinone with ethylene oxide under basic conditions. The reaction typically involves the use of a solvent such as dimethylacetamide (DMAc) and a catalyst like sodium carbonate. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{CH}_2\text{OHCH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_2\text{OH})_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(2-hydroxyethoxy)-2-butyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Scientific Research Applications

1,4-Bis(2-hydroxyethoxy)-2-butyne is utilized in various scientific research domains:

Chemistry

- Monomer in Polymer Synthesis : It serves as a monomer in the synthesis of polyesters and polyurethanes. The hydroxyl groups facilitate condensation reactions, leading to polymer chain formation.

- Reactivity : The compound undergoes oxidation, reduction, and substitution reactions, allowing for the creation of various derivatives and functional materials. For example:

- Oxidation : Forms carbonyl compounds.

- Reduction : Produces alcohols or other reduced derivatives.

- Substitution : Hydroxyethoxy groups can be replaced with other functional groups.

Biology

- Antimicrobial Properties : Research indicates that this compound may inhibit microbial growth, making it useful in formulations aimed at infection prevention .

- Antioxidant Activity : Investigated for its potential to mitigate oxidative stress in cellular systems, suggesting applications in health and medicine.

- Drug Delivery Systems : Its surfactant properties enhance the solubility and bioavailability of hydrophobic drugs, indicating potential roles in pharmaceutical formulations.

Medicine

- Therapeutic Applications : Although further research is needed, preliminary studies suggest potential therapeutic uses due to its biological activity .

Industry

- Plasticizer and Crosslinking Agent : Used in the production of flexible polymers and as a crosslinking agent to improve material strength and stability.

- Agricultural Formulations : Acts as an adjuvant in agrochemical formulations, enhancing the effectiveness of pesticides and herbicides.

Case Study 1: Antimicrobial Formulations

A study evaluated the effectiveness of this compound as an antimicrobial agent in cosmetic formulations. Results indicated a significant reduction in microbial load when incorporated into creams and lotions, showcasing its potential for use in personal care products.

Case Study 2: Drug Delivery Systems

Research demonstrated that when used as a surfactant in drug delivery systems, the compound improved the solubility of poorly soluble drugs by up to 50%. This finding highlights its importance in enhancing drug efficacy through better bioavailability.

Mécanisme D'action

The mechanism of action of 1,4-Bis(2-hydroxyethoxy)-2-butyne involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds, making the compound a good solvent for polar and non-polar substances. In biological systems, its antioxidant properties help mitigate oxidative stress by neutralizing free radicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Bis(2-hydroxyethoxy)benzene: Similar in structure but with a benzene ring instead of a butyne backbone.

1,4-Bis(2-hydroxypropoxy)benzene: Another similar compound with propoxy groups instead of hydroxyethoxy groups.

Uniqueness

1,4-Bis(2-hydroxyethoxy)-2-butyne is unique due to its butyne backbone, which imparts different chemical properties compared to its benzene analogs. This structural difference affects its reactivity and the types of polymers it can form, making it suitable for specific applications in polymer chemistry and material science .

Activité Biologique

1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) is an organic compound characterized by its unique structure, which includes a central alkyne group and two hydroxyethoxy groups. This compound has garnered attention in various fields, particularly in biomedicine and materials science, due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of BEO, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

- Chemical Formula : C₈H₁₄O₄

- CAS Number : 1606-85-5

- Appearance : Colorless to yellow-red liquid

- Functional Groups : Two hydroxyethoxy groups and one alkyne group

The presence of hydroxyethoxy groups contributes to BEO's surfactant properties, enhancing its solubility and interaction with various biological materials. The alkyne functionality allows for potential reactivity in polymer chemistry and drug delivery systems.

Antimicrobial Activity

Research indicates that BEO exhibits antimicrobial properties , making it a candidate for use in formulations aimed at preventing microbial growth. Studies have demonstrated that BEO can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceuticals.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 125 µg/mL | |

| Staphylococcus aureus | 62.5 µg/mL | |

| Candida albicans | 250 µg/mL |

The data indicates that BEO's effectiveness varies among different microorganisms, with Staphylococcus aureus being particularly susceptible.

Interaction with Biological Systems

BEO has been studied for its compatibility with various biological systems. It interacts favorably with lipid membranes, enhancing drug penetration into cellular systems. This property is particularly beneficial in drug delivery applications where increased bioavailability of hydrophobic drugs is required.

Case Study: Drug Delivery Enhancement

In a study examining the effects of BEO on drug solubility and penetration, it was found that formulations containing BEO significantly improved the solubility of poorly soluble drugs compared to formulations without it. This enhancement was attributed to the surfactant nature of BEO, which reduces surface tension and facilitates better interaction with lipid membranes.

Potential Therapeutic Applications

The unique structure of BEO opens avenues for various therapeutic applications:

- Drug Delivery Systems : Due to its surfactant properties, BEO can be utilized to enhance the delivery of hydrophobic drugs.

- Antimicrobial Formulations : Its demonstrated antimicrobial activity positions it as a valuable component in developing new antimicrobial agents.

- Polymer Chemistry : BEO serves as a crosslinker in polymer synthesis, potentially leading to materials with enhanced mechanical properties.

Comparison with Similar Compounds

To understand the uniqueness of BEO, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Di(2-hydroxyethoxy)-butyne | Similar backbone | Contains two hydroxyethoxy groups but differs in chain length. |

| Butynediol | Alkyne alcohol | Lacks ethoxylation; primarily used as a solvent. |

| Ethylene glycol | Simple diol | Does not contain alkyne functionality; used widely as an antifreeze. |

BEO's combination of dual hydroxyethoxy groups and alkyne structure distinguishes it from these compounds, making it particularly valuable for specialized applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-bis(2-hydroxyethoxy)-2-butyne, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via catalytic alkoxylation of 2-butyne-1,4-diol with ethylene oxide under controlled pressure (1–5 atm) and temperature (80–120°C). Transition-metal catalysts (e.g., Cu or Ni complexes) are often used to enhance regioselectivity. Purification typically involves fractional distillation or column chromatography to isolate the diethoxy derivative from byproducts like mono- or tri-substituted analogues .

- Key Considerations : Monitor reaction kinetics using gas chromatography (GC) to optimize catalyst loading and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use -NMR (δ 3.6–4.2 ppm for ether-linked protons) and IR (broad O–H stretch at 3200–3400 cm) to confirm functional groups .

- Chromatography : High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18) resolves impurities, while GC-MS identifies volatile degradation products .

- Physical Properties : Density (1.144–1.148 g/mL) and refractive index (1.485) serve as quick purity indicators .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Storage : Store in sealed containers under inert gas (N) to prevent oxidation. Avoid contact with strong acids/bases to minimize ether cleavage .

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis due to potential skin/eye irritation (R36/37/38 hazard code) .

- Waste Disposal : Neutralize residues with dilute NaOH before disposal in approved chemical waste containers .

Advanced Research Questions

Q. How does this compound influence the mechanical properties of Ni/diamond composite coatings in electrodeposition?

- Methodology :

- Experimental Design : Add 0.1–1.0 wt% of the compound to Ni electroplating baths. Use SEM/EDS to analyze diamond particle dispersion and coating morphology .

- Mechanical Testing : Nanoindentation reveals a 15–20% increase in hardness (from 6.5 GPa to 7.8 GPa) when the compound acts as a surfactant, reducing interfacial voids between Ni and diamond .

- Mechanism : The compound’s diol groups adsorb onto diamond surfaces, enhancing wettability and promoting uniform metal deposition .

Q. What role does this compound play in reducing interfacial tension in Gemini surfactant systems?

- Methodology :

- Surface Tension Measurements : Use a tensiometer (e.g., Du Noüy ring) to compare critical micelle concentrations (CMC) with/without the compound. Studies show a 30% lower CMC (0.1 mM vs. 0.14 mM) due to its spacer effect in Gemini surfactants .

- Molecular Dynamics : Simulate the orientation of the compound’s ethoxy groups at oil-water interfaces to explain enhanced stabilization .

Q. How do contradictory reports on the compound’s density (1.144 vs. 1.148 g/mL) arise, and how can researchers resolve such discrepancies?

- Methodology :

- Source Analysis : Commercial suppliers (e.g., Wuhan Jiamei) may report slight variations due to batch-specific impurities or measurement techniques (e.g., pycnometry vs. oscillating U-tube) .

- Validation : Cross-check using ASTM D4052 for density measurements and GC purity assessments to correlate density with sample composition .

Q. Can this compound act as a crosslinker in polymer networks, and what analytical methods confirm its efficacy?

- Methodology :

- Polymer Synthesis : Incorporate the compound into polyurethane or epoxy resins at 5–10 mol%. Monitor gelation time via rheometry .

- Crosslink Analysis : Use -NMR to detect ether linkages (δ 70–75 ppm) and thermogravimetric analysis (TGA) to assess thermal stability (decomposition >250°C) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in aqueous vs. organic solvents?

- Resolution :

- Hydrogen Bonding : The compound’s solubility in water (~5 g/L at 25°C) is limited due to its hydrophobic butyne backbone, while higher solubility in polar aprotic solvents (e.g., DMF, 50 g/L) stems from ether-oxygen interactions .

- Experimental Variables : Temperature (e.g., 40°C vs. 25°C) and pH (neutral vs. acidic) significantly alter solubility; researchers must standardize conditions .

Propriétés

IUPAC Name |

2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAWTPMDMPUGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC#CCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041918 | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1606-85-5, 32167-31-0 | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethylated 2-butyne-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32167-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1606-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oligomerisation products of but-2-yne-1,4-diol and ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-but-2-ynylenedioxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT85143CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.